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For Researchers, Scientists, and Drug Development Professionals

SU-8, an epoxy-based negative photoresist, has become a cornerstone material in the fields of

microelectromechanical systems (MEMS), microfluidics, and advanced drug delivery systems.

[1][2][3] Its ability to form high-aspect-ratio structures with near-vertical sidewalls makes it ideal

for creating intricate microstructures.[1][4] This guide provides a comprehensive overview of

the SU-8 lithography process, detailing the experimental protocols and critical parameters for

successful microfabrication.

Core Principles of SU-8 Lithography
SU-8 is a negative photoresist, meaning the regions exposed to ultraviolet (UV) light undergo

cross-linking, becoming solid and insoluble in the developer solution.[1] The unexposed regions

remain soluble and are washed away during the development process.[4] The process relies

on a photoacid generator within the SU-8 formulation.[5][6] Upon UV exposure, typically at a

wavelength of 365 nm (i-line), the photoacid generator releases a strong acid.[1][4][7] During

the subsequent post-exposure bake (PEB), this acid acts as a catalyst, initiating the cross-

linking of the epoxy polymers.[4][7] This two-step cross-linking mechanism is a key feature of

chemically amplified resists like SU-8.[6]

The SU-8 Lithography Workflow
The fabrication of SU-8 microstructures involves a precise sequence of steps, each critical to

achieving the desired outcome. The general workflow is as follows:
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Substrate Preparation: Ensuring a clean and properly prepared substrate surface is crucial

for good adhesion of the SU-8 film.[8][9]

Spin Coating: The SU-8 photoresist is dispensed onto the substrate and spun at high speed

to achieve a uniform film of a specific thickness.[10]

Soft Bake: This step removes the solvent from the SU-8 film, solidifying it before UV

exposure.[11]

UV Exposure: The coated substrate is exposed to UV light through a photomask, transferring

the desired pattern to the SU-8.[4][8]

Post-Exposure Bake (PEB): The substrate is baked again to drive the acid-catalyzed cross-

linking reaction in the exposed areas.[11][12]

Development: The unexposed SU-8 is dissolved away using a specific developer solution,

revealing the patterned microstructures.[4][12]

Rinse and Dry: The developed substrate is rinsed to remove residual developer and then

dried.[12]

Hard Bake (Optional): An optional final bake can be performed to further cross-link the SU-8,

enhancing its mechanical and thermal stability.[8][11]

Below is a diagram illustrating the logical flow of the SU-8 lithography process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://elveflow.com/microfluidic-reviews/su-8-mold-lithography/
https://www.scribd.com/document/930617794/Fabricating-SU-8
https://elveflow.com/microfluidic-reviews/soft-lithography-su-8-coating/
https://elveflow.com/microfluidic-reviews/su-8-photolithography-baking/
https://www.microresist.de/?jet_download=e75e5d412d8a2578fee412fd42ba0fe79107af40
https://elveflow.com/microfluidic-reviews/su-8-mold-lithography/
https://elveflow.com/microfluidic-reviews/su-8-photolithography-baking/
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://www.microresist.de/?jet_download=e75e5d412d8a2578fee412fd42ba0fe79107af40
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://elveflow.com/microfluidic-reviews/su-8-mold-lithography/
https://elveflow.com/microfluidic-reviews/su-8-photolithography-baking/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Preparation Photolithography Process Post-Processing

Substrate Cleaning Dehydration Bake Spin Coating Soft Bake UV Exposure Post-Exposure Bake Development Rinse & Dry Hard Bake (Optional) Final Device

Input Parameters Resulting Film Properties

SU-8 Viscosity

Film ThicknessSpin Speed

Film UniformitySpin Time

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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